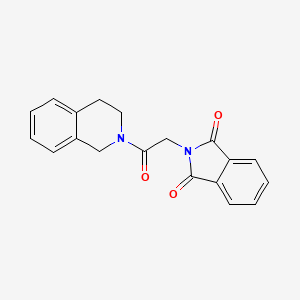

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)isoindoline-1,3-dione, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in the immune response to cancer cells.

Aplicaciones Científicas De Investigación

Spectroscopic Characterization and Computational Study

- Research Context : A study by El-Azab et al. (2017) conducted spectroscopic characterization of a closely related compound, 2-(2-(4-oxo-3-phenethyl-3,4-dihydroquinazolin-2-ylthio)ethyl)isoindoline-1,3-dione. This work included both experimental and theoretical analyses, focusing on fundamental vibrations, molecular orbitals, and intramolecular interactions.

- Findings : The study highlighted the compound's stability, reactivity, and potential biological applications, particularly in the context of breast cancer. Such studies are crucial for understanding the properties and potential therapeutic uses of complex organic compounds (El-Azab et al., 2017).

Inhibition of HIV-1 Integrase and Reverse Transcriptase

- Research Context : Another research, led by Billamboz et al. (2011), investigated derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, exploring their interactions with metals and evaluating their inhibitory effects on HIV-1 integrase and reverse transcriptase ribonuclease H.

- Findings : The study discovered the formation of complexes with metals and noted significant antiviral activities, particularly against HIV-1 in MT-4 cells. This underscores the potential of such compounds in antiviral therapies (Billamboz et al., 2011).

Photoinduced Reactions

- Research Context : Zhang et al. (2000) explored photoinduced reactions of related compounds, specifically 1,3,4(2H)-isoquinolinetriones, with diphenylacetylenes.

- Findings : The study achieved efficient synthesis of dibenz[de,g]-(2H)-isoquinoline-4,6-dione derivatives, revealing a reaction sequence that includes photocycloaddition and dehydrogenative cyclization. Such research provides insights into the synthesis of complex heterocyclic structures, which are useful in various chemical syntheses (Zhang et al., 2000).

Corrosion Inhibition

- Research Context : Chadli et al. (2017) synthesized novel aza-pseudopeptides, including derivatives similar to the compound , and tested them as corrosion inhibitors for mild steel in acidic conditions.

- Findings : These compounds demonstrated significant efficiency as corrosion inhibitors, highlighting their potential industrial applications in protecting metals against corrosion (Chadli et al., 2017).

Antitumor Activity

- Research Context : A study by Kang et al. (2014) focused on the synthesis of derivatives of 2-arylisoquinoline-1,3(2H,4H)-diones, evaluating their antitumor activity both in vitro and in vivo.

- Findings : The research identified compounds with significant cytotoxic activities against various cancer cell lines and demonstrated their potential in inhibiting tumor growth in animal models. This suggests the potential therapeutic applications of such compounds in oncology (Kang et al., 2014).

Propiedades

IUPAC Name |

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c22-17(20-10-9-13-5-1-2-6-14(13)11-20)12-21-18(23)15-7-3-4-8-16(15)19(21)24/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPIZZBRUYPUZHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B2562421.png)

![Methyl 2-amino-2-[3-(3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2562425.png)

![3-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2562428.png)

![N-[3-(methylsulfanyl)phenyl]-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2562431.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2562432.png)

![4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2562441.png)

![[2-(2,4-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2562442.png)